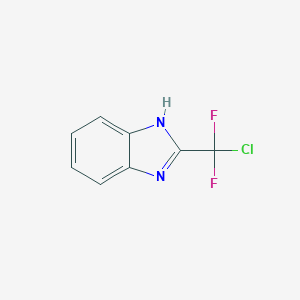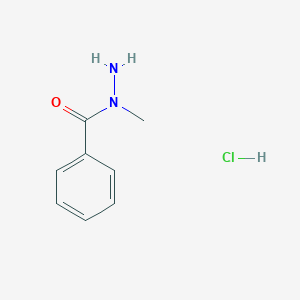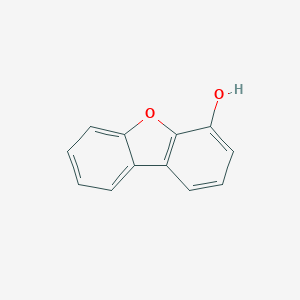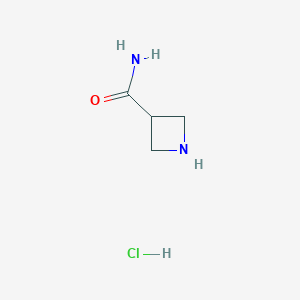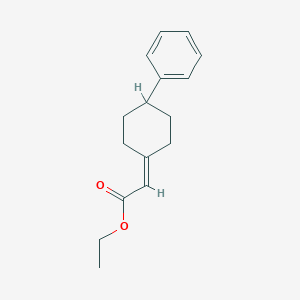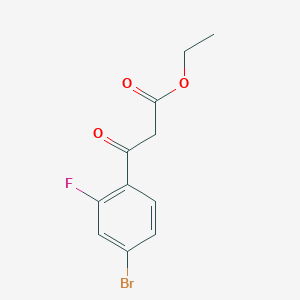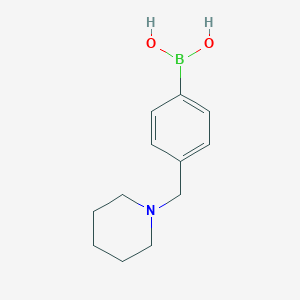
4-(1-Piperidylmethyl)phenylboronic Acid
カタログ番号 B176246
CAS番号:
1200434-84-9
分子量: 219.09 g/mol
InChIキー: JCTKDFLQUWSRMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis
The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用
1. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential in treating diabetes. These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin. The exact methods of application and experimental procedures would depend on the specific design of the hydrogel .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
2. Diagnostic and Therapeutic Applications
- Application Summary : Phenylboronic acid derivatives, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : The methods of application would depend on the specific diagnostic or therapeutic application. For example, phenylboronic acid derivatives could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
3. Glucose-Sensitive Hydrogels for Diabetes Treatment
- Application Summary : The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions . In addition, the presence of NIPAAm gives the volume phase transition temperature, which shifts to higher values with the increase of acrylamide derivate and glucose content in the gel structure .
- Methods of Application : The hydrogels are designed to respond to changes in blood glucose levels. When the glucose level rises, the hydrogels release insulin .
- Results or Outcomes : This research is still ongoing, but the goal is to create a treatment method for diabetes that can automatically respond to changes in blood glucose levels .
4. Sensing Applications
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The methods of application would depend on the specific sensing application. For example, boronic acids could be used in a diagnostic test for certain diseases by detecting specific sugars in a patient’s blood .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
5. Boronic Acid Molecules as Building Blocks
- Application Summary : Boronic acids, including “4-(1-Piperidylmethyl)phenylboronic Acid”, are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
6. Phenylboronic Acid-Functionalized Organic Monolith
- Application Summary : 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA-functionalized organic monolith, displaying good selectivity toward the cis-diols in aqueous solution .
- Methods of Application : The methods of application would depend on the specific application. For example, boronic acids could be used in the formulation of gels (hydrogels, nanogels, microgels) based on polymers due to their application potential in various fields .
- Results or Outcomes : The outcomes of these applications would also depend on the specific application. In a diagnostic test, for example, the outcome would be the detection of a specific disease .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTKDFLQUWSRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperidylmethyl)phenylboronic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Isoquinolin-7-ylmethanol
158654-76-3
1,2-Bis(1-hydroxypropyl)benzene
196871-46-2
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
141407-08-1
1-Bromo-2,3-bis(bromomethyl)benzene
127168-82-5

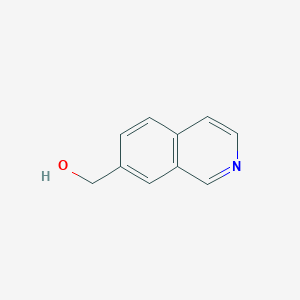
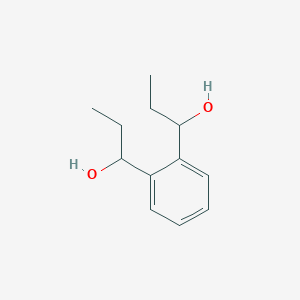
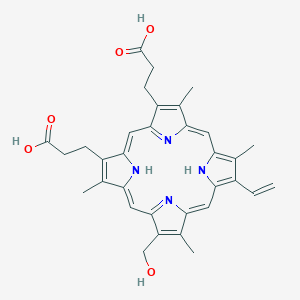
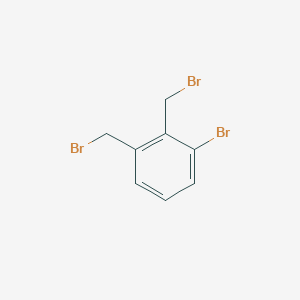
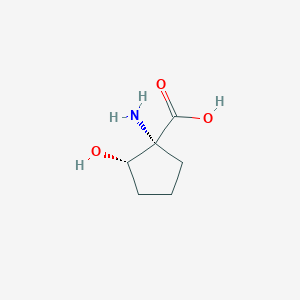
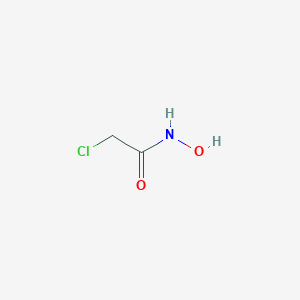
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
